molecular formula C7H3ClFIO2 B6163648 5-chloro-2-fluoro-4-iodobenzoic acid CAS No. 2385648-39-3

5-chloro-2-fluoro-4-iodobenzoic acid

Cat. No.: B6163648
CAS No.: 2385648-39-3
M. Wt: 300.5
InChI Key:
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Description

5-chloro-2-fluoro-4-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H3ClFIO2 and a molecular weight of 300.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-4-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, chlorination can be performed using thionyl chloride (SOCl2) to introduce the chlorine atom. Subsequently, iodination can be achieved using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-fluoro-4-iodobenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-4-fluoro-2-iodobenzoic acid: Similar in structure but with different halogen positions.

    2-chloro-5-iodobenzoic acid: Lacks the fluorine atom.

    5-fluoro-2-iodobenzoic acid: Lacks the chlorine atom .

Uniqueness

5-chloro-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable intermediate for synthesizing diverse compounds with tailored properties .

Properties

CAS No.

2385648-39-3

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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